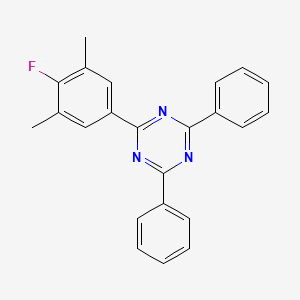
2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of fluoro, dimethyl, and diphenyl groups in its structure contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoro-3,5-dimethylaniline with benzaldehyde derivatives in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to facilitate the formation of the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluoro and dimethyl groups can participate in substitution reactions, where other functional groups replace them under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The presence of fluoro and dimethyl groups enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
- 4-Fluoro-3,5-dimethylphenylhydrazine hydrochloride
- 4-Fluoro-3,5-dimethylphenylboronic acid
Comparison: Compared to similar compounds, 2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine exhibits unique properties due to the presence of the triazine ring. This structural feature imparts distinct reactivity and stability, making it suitable for specific applications in research and industry. The combination of fluoro, dimethyl, and diphenyl groups further enhances its chemical versatility and potential for diverse applications.
Propiedades
Fórmula molecular |
C23H18FN3 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-(4-fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C23H18FN3/c1-15-13-19(14-16(2)20(15)24)23-26-21(17-9-5-3-6-10-17)25-22(27-23)18-11-7-4-8-12-18/h3-14H,1-2H3 |
Clave InChI |
WQONMJYIBBEUGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)C)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



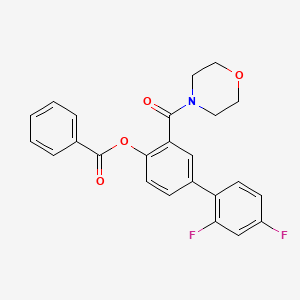



![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B14126990.png)
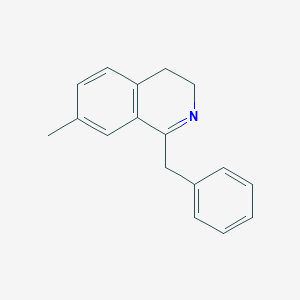

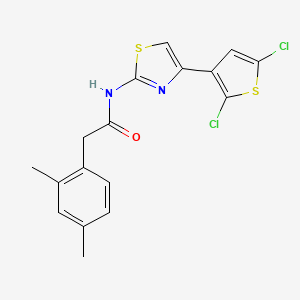



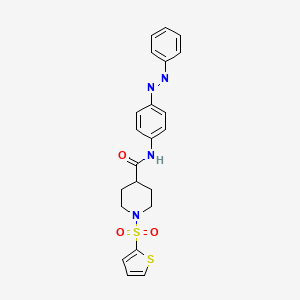
![1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127031.png)
